{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride
Description
The compound {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride is a benzodiazole derivative featuring a difluoromethyl substituent at the 1-position of the heterocyclic ring, a methyl(methyl)amine group at the 2-position, and a dihydrochloride salt form. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
1-[1-(difluoromethyl)benzimidazol-2-yl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3.2ClH/c1-13-6-9-14-7-4-2-3-5-8(7)15(9)10(11)12;;/h2-5,10,13H,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBITRFORADRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1C(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles. These heterocycles are the core moieties of various biologically and pharmacologically active ingredients.
Biochemical Pathways
It is known that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been a field of research that has benefited from the invention of multiple difluoromethylation reagents.
Biological Activity
The compound {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride , with CAS number 2126162-05-6 , is a fluorinated derivative of benzodiazole that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride |
| Molecular Formula | C10H11F2N3.2ClH |
| Molecular Weight | 284.14 g/mol |
| CAS Number | 2126162-05-6 |
| Appearance | White to off-white powder |
Safety Information
This compound is classified with the following hazard statements:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Precautions include avoiding inhalation and contact with skin and eyes.
The biological activity of {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride is primarily attributed to its interaction with various biological targets, particularly in cancer therapy. Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics due to the strong C-F bond, which can affect drug metabolism and bioavailability .
Anticancer Potential
Recent studies have highlighted the potential of benzodiazole derivatives in oncology. The structural characteristics of this compound suggest that it may act as a modulator of signaling pathways involved in cell proliferation and apoptosis. For instance, benzodiazoles have been explored for their ability to inhibit key oncogenic proteins such as RAS, which is a common target in cancer treatment .
Case Studies
- In Vitro Studies : Preliminary investigations into the cytotoxic effects of {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride on various cancer cell lines have shown promising results. These studies indicate that the compound exhibits dose-dependent inhibition of cell growth in human cancer cell lines, suggesting its potential as an anticancer agent.
- In Vivo Efficacy : In animal models, compounds similar to this benzodiazole derivative have demonstrated significant antitumor activity. For example, related benzodiazole compounds have been shown to reduce tumor size in xenograft models through mechanisms involving apoptosis induction and cell cycle arrest .
Pharmacological Profile
The fluorinated nature of this compound may also influence its pharmacological profile. Studies on similar fluorinated compounds indicate that they can enhance binding affinity to target proteins while reducing off-target effects due to increased selectivity .
Recent Advances
Research has increasingly focused on the optimization of benzodiazole derivatives for enhanced biological activity. The incorporation of difluoromethyl groups is believed to improve metabolic stability and bioactivity .
Comparative Analysis
A comparative analysis of various benzodiazole derivatives reveals that those with difluoromethyl substitutions typically exhibit superior potency against specific cancer types compared to their non-fluorinated counterparts.
| Compound Name | Activity Type | Potency (IC50) |
|---|---|---|
| {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride | Antitumor | TBD |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | KRAS G12C Inhibitor | Low nmol/L |
| Other Benzodiazoles | Various | Varied |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Variations on the Benzodiazole/Benzimidazole Core
- Chloro vs. Difluoromethyl Groups :
- 1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (CAS 1864058-51-4) features dichloro substituents, which are electron-withdrawing but less metabolically stable than the difluoromethyl group in the target compound. Chloro groups increase lipophilicity but may reduce metabolic resistance compared to fluorine .
- 1-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (CAS 1797943-04-4) includes a methoxy group, an electron-donating substituent that enhances solubility but may decrease binding affinity in hydrophobic pockets .
Side Chain Modifications
- 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate (PubChem CID 2723957): Lacks the difluoromethyl group but shares the dihydrochloride salt form and aminomethyl side chain. The absence of fluorine reduces metabolic stability, while the shorter side chain may limit steric interactions .
- [2-(1-Methyl-1H-benzimidazol-2-yl)ethyl]amine Dihydrochloride (CAS 138078-14-5):
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Salt Form |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₂Cl₂F₂N₃ | 296.12 (calc.) | 1-(Difluoromethyl), 2-(methylamine) | Dihydrochloride |
| 2-(Aminomethyl)benzimidazole dihydrochloride | C₈H₁₁Cl₂N₃ | 232.10 | None (parent benzimidazole) | Dihydrochloride |
| 1-(5,6-Dichloro-1H-benzodiazol-2-yl)ethanamine | C₉H₁₁Cl₄N₃ | 303.02 | 5,6-Dichloro | Dihydrochloride |
| 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine | C₇H₁₂BrCl₂N₃ | 305.01 | 4-Bromo, pyrazole core | Dihydrochloride |
Key Observations :
- The target compound’s difluoromethyl group contributes to a higher molecular weight compared to non-fluorinated analogs (e.g., 232.10 vs. 296.12).
- Dihydrochloride salts are prevalent across analogs, ensuring enhanced water solubility .
Q & A
Q. How can researchers optimize the synthesis yield of {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride while minimizing byproduct formation?
- Methodological Answer : To improve yield, use copper(I)-catalyzed 1,3-dipolar cycloaddition reactions for heterocyclic core assembly, ensuring precise stoichiometric control of azide and alkyne precursors . Optimize reaction pH (6.5–7.5) and temperature (25–40°C) to suppress side reactions like hydrolysis of the difluoromethyl group . Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the benzodiazole scaffold before dihydrochloride salt formation .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal methods:
- HPLC (C18 column, 0.1% TFA in H₂O/ACN) to assess purity (>95%) .
- ¹H/¹³C NMR (DMSO-d₆) to verify benzodiazole core signals (δ 7.2–8.1 ppm for aromatic protons) and difluoromethyl resonance (δ 5.8–6.2 ppm, J = 52 Hz) .
- High-resolution mass spectrometry (HRMS) in ESI+ mode for molecular ion confirmation (expected [M+H]⁺: C₁₀H₁₁Cl₂F₂N₃) .
Q. How does the difluoromethyl substituent influence the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : The difluoromethyl group enhances lipophilicity, reducing aqueous solubility (predicted logP ~2.5). Quantify solubility via shake-flask method:
- In PBS (pH 7.4): <0.1 mg/mL.
- In DMSO or ethanol: >50 mg/mL.
Compare with non-fluorinated analogs to isolate polarity effects .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data across different in vitro models?
- Methodological Answer : Address variability by standardizing:
- Cell lines : Use isogenic models (e.g., HEK293 vs. HeLa) to control for genetic background .
- Assay conditions : Maintain consistent ATP levels (e.g., CellTiter-Glo®) and serum concentration (5–10% FBS) .
- Orthogonal assays : Pair fluorescence-based readouts (e.g., FLIPR Calcium 6) with electrophysiology to confirm target engagement .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the benzodiazole core and difluoromethyl group?
- Methodological Answer :
- Synthesize analogs with substituent variations :
- Replace difluoromethyl with trifluoromethyl or methyl groups .
- Modify the methylamine side chain with ethyl or cyclopropyl groups .
- Use computational docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs) .
- Validate via surface plasmon resonance (SPR) to measure kinetic binding parameters (KD, kon/koff) .
Q. What methodologies are appropriate for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr) and analyze degradation via LC-MS. Expect <10% degradation due to acid-labile benzodiazole .
- Plasma stability : Incubate in human plasma (37°C, 4 hr), precipitate proteins with acetonitrile, and quantify parent compound using a stable isotope internal standard .
- Photostability : Expose to UV light (320–400 nm) and monitor λmax shifts via UV-Vis spectroscopy .
Q. How can researchers evaluate the compound’s interactions with cytochrome P450 (CYP) enzymes to predict metabolic liabilities?
- Methodological Answer :
- Fluorescence-based CYP inhibition assays : Use Vivid® CYP450 substrates (e.g., CYP3A4) to measure IC50 values .
- Liver microsomal incubation : Quantify metabolite formation (e.g., oxidative defluorination) using LC-MS/MS .
- Time-dependent inhibition (TDI) studies : Pre-incubate with NADPH for 30 min to assess mechanism-based inactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
